An In-depth Technical Guide to 7-Oxabicyclo[4.1.0]heptan-2-one: Synthesis, Properties, and Applications in Modern Chemistry
An In-depth Technical Guide to 7-Oxabicyclo[4.1.0]heptan-2-one: Synthesis, Properties, and Applications in Modern Chemistry
Introduction
7-Oxabicyclo[4.1.0]heptan-2-one, also commonly known as 2,3-epoxycyclohexanone, is a bifunctional organic molecule that has garnered significant interest among researchers and drug development professionals.[1] Its unique strained bicyclic structure, containing both a reactive epoxide and a ketone, makes it a versatile synthetic intermediate for the construction of complex molecular architectures.[2][3] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, reactivity, and applications of this valuable building block, with a focus on insights relevant to synthetic and medicinal chemistry.
Chemical Structure and Properties
The structural framework of 7-oxabicyclo[4.1.0]heptan-2-one consists of a cyclohexane ring fused to an oxirane (epoxide) ring, with a carbonyl group at the C-2 position.[2] This arrangement results in considerable ring strain, which is a key determinant of its chemical reactivity.[4]
Nomenclature and Identification
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IUPAC Name : 7-oxabicyclo[4.1.0]heptan-2-one[5]
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Synonyms : 2,3-Epoxycyclohexanone, 2,3-Epoxy-1-cyclohexanone, Cyclohexanone, 2,3-epoxy-[5]
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CAS Number : 6705-49-3[1]
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Molecular Formula : C₆H₈O₂[5]
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Molecular Weight : 112.13 g/mol [5]
Physicochemical Properties
A summary of the key physicochemical properties of 7-oxabicyclo[4.1.0]heptan-2-one is presented in the table below.
| Property | Value | Reference(s) |
| Physical State | Colorless to light yellow liquid | [6] |
| Boiling Point | 76-78 °C at 15 mmHg | |
| Density | 1.13 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.474 | |
| Flash Point | 96.0 °C (closed cup) |
Spectroscopic Data
The structural features of 7-oxabicyclo[4.1.0]heptan-2-one can be confirmed using various spectroscopic techniques.
| Spectroscopy | Key Features and Interpretations | Reference(s) |
| ¹H NMR | Signals corresponding to the protons on the epoxide and the cyclohexane ring. | [5][7] |
| ¹³C NMR | Resonances for the carbonyl carbon, the two carbons of the epoxide ring, and the remaining methylene carbons of the cyclohexane ring. | [5] |
| Infrared (IR) | A strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically around 1715 cm⁻¹ for a cyclohexanone. The presence of the epoxide is indicated by C-O stretching bands. | [8] |
| Mass Spectrometry (MS) | The molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. | [5] |
Synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one
The most common and direct method for the synthesis of 7-oxabicyclo[4.1.0]heptan-2-one is the epoxidation of 2-cyclohexenone. This reaction can be achieved using various epoxidizing agents. An asymmetric synthesis to produce optically active 2,3-epoxycyclohexanone has also been reported, highlighting its utility as a chiral synthon.[6]
General Synthetic Workflow
The synthesis involves the oxidation of the carbon-carbon double bond in 2-cyclohexenone to form the epoxide ring.
Caption: A simplified workflow for the synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one.
Experimental Protocol: Epoxidation of 2-Cyclohexenone
This protocol is a generalized procedure based on common laboratory practices for epoxidation reactions.
Materials:
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2-Cyclohexenone
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meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide and a base (e.g., sodium hydroxide)
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Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium thiosulfate solution
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Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
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Round-bottom flask
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Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve 2-cyclohexenone in a suitable solvent like dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add the epoxidizing agent (e.g., a solution of m-CPBA in the same solvent) to the cooled solution of 2-cyclohexenone with continuous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (if using a peroxyacid) to destroy any excess oxidizing agent.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine in a separatory funnel.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purify the crude 7-oxabicyclo[4.1.0]heptan-2-one by vacuum distillation or column chromatography on silica gel.
Safety Precautions: Peroxyacids like m-CPBA are potentially explosive and should be handled with care. All procedures should be performed in a well-ventilated fume hood.
Chemical Reactivity and Synthetic Applications
The reactivity of 7-oxabicyclo[4.1.0]heptan-2-one is dominated by the presence of the strained epoxide ring and the electrophilic carbonyl group. This dual functionality allows for a wide range of chemical transformations, making it a valuable precursor for various complex molecules.
Ring-Opening Reactions of the Epoxide
The high ring strain of the epoxide facilitates its opening by a variety of nucleophiles.[9] The regioselectivity of the ring-opening is dependent on the reaction conditions (acidic or basic).
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Under Basic or Nucleophilic Conditions: The nucleophile attacks the less sterically hindered carbon of the epoxide in a classic SN2-type reaction.[10] This results in the formation of a trans-disubstituted cyclohexane derivative.
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Under Acidic Conditions: The epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon, as this carbon can better stabilize the partial positive charge that develops in the transition state.[11]
Caption: Regioselectivity of nucleophilic ring-opening of 7-Oxabicyclo[4.1.0]heptan-2-one.
Reactions of the Ketone
The carbonyl group of 7-oxabicyclo[4.1.0]heptan-2-one can undergo typical ketone reactions, such as:
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Reduction: The ketone can be selectively reduced to the corresponding alcohol, 7-oxabicyclo[4.1.0]heptan-2-ol, using reducing agents like sodium borohydride.
-
Reductive Amination: The ketone can be converted to an amine via reductive amination, providing a route to aminocyclohexanol derivatives.[12]
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Wittig Reaction and Related Olefinations: The carbonyl group can be transformed into a double bond.
Applications in Drug Discovery and Natural Product Synthesis
7-Oxabicyclo[4.1.0]heptan-2-one and its derivatives are valuable intermediates in the synthesis of biologically active compounds.
-
Anticapsin Analog: It has been reported as an analog of anticapsin, a naturally occurring antibiotic.[13]
-
Enzymatic Reductions: It serves as a substrate for reductases, enabling the synthesis of chiral alcohols which are important building blocks in medicinal chemistry.[13]
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Synthesis of Complex Scaffolds: The ability to undergo stereospecific and regioselective ring-opening reactions makes it a key component in the synthesis of complex natural products and pharmaceutical agents where precise control of stereochemistry is crucial.[14]
Safety and Handling
7-Oxabicyclo[4.1.0]heptan-2-one is a combustible liquid and can cause skin and serious eye irritation.[5] It is important to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in a cool, dark place, preferably under an inert atmosphere, as it may be moisture-sensitive.[6]
Conclusion
7-Oxabicyclo[4.1.0]heptan-2-one is a highly versatile and valuable building block in organic synthesis. Its unique combination of a strained epoxide ring and a ketone functional group provides a rich platform for a variety of chemical transformations. A thorough understanding of its synthesis, properties, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the design and development of novel chemical entities for pharmaceutical and other applications.
References
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